molecular formula C8H4BrClN2 B2361020 7-Bromo-4-chlorocinnoline CAS No. 1800426-14-5

7-Bromo-4-chlorocinnoline

Cat. No.: B2361020
CAS No.: 1800426-14-5
M. Wt: 243.49
InChI Key: MOFADOQZRGDCGG-UHFFFAOYSA-N
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Description

7-Bromo-4-chlorocinnoline is a chemical compound with the empirical formula C9H5BrClN . It is a solid substance and is used by researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a cinnoline core with bromine and chlorine substituents . The SMILES string representation of the molecule is Clc1ccnc2cc(Br)ccc12 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, electroanalytical tools can be used to study the reaction mechanisms of similar compounds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 242.50 . It has a density of 1.7±0.1 g/cm3 and a boiling point of 314.6±22.0 °C at 760 mmHg . The compound is solid in form .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Formation of 2,3-Dihydro-3-Imino-1H-Pyrazolo[4,3-c]cinnolines : The reaction of 3-bromo-4(1H)-cinnoline with copper(I) cyanide in pyridine forms 1,4-dihydro-4-oxocinnoline-3-carbonitrile, leading to various condensation reactions, including the formation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines and related compounds (Ames & Byrne, 1976).

  • Synthesis of Antileishmanial and Antitubercular Agents : A series of 4-amino-7-chloroquinoline derivatives, including 7-bromo-4-chlorocinnoline, are synthesized for their potential as antileishmanial and antitubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis (Carmo et al., 2011).

  • Synthesis of Halofuginone Hydrobromide : this compound is used in the synthesis of Halofuginone hydrobromide, a drug effective against several species of Eimeria in poultry. This process involves a series of reactions including condensation, cyclization, and deprotection (Zhang, Yao, & Liu, 2017).

  • Formation of C-C and C-S Bonds via Excited State Proton Transfer : 7-Bromo-2-naphthol, structurally related to this compound, is used in the preparation of benzyl sulfides and polycyclic amines via acid-catalyzed condensation, demonstrating the compound's utility in organic synthesis (Strada et al., 2019).

Pharmacological Applications

  • Antimalarial Activity : Mannich bases derived from 4-[7'-bromo (and chloro)-1',5'-naphthyridin-4'-ylamino]phenol, related to this compound, show significant antimalarial activity, with some compounds exhibiting superior efficacy to established antimalarials against chloroquine-resistant strains of Plasmodium falciparum (Scott, Tan, & Barlin, 1988).

  • Structure-Activity Relationships for Antiplasmodial Activity : Studies on 7-substituted 4-aminoquinolines, including bromo and chloro derivatives, reveal insights into structure-activity relationships for antiplasmodial activity, emphasizing the potential of this compound in antimalarial drug development (De, Krogstad, Byers, & Krogstad, 1998).

  • Antibacterial Evaluation of Thiazolo[4,5-d]pyrimidines : The reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine, structurally similar to this compound, with carbon disulfide has been explored for synthesizing compounds with potential antibacterial properties (Rahimizadeh et al., 2011).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H301 - H318 .

Future Directions

7-Bromo-4-chlorocinnoline exhibits significant potential due to its intricate molecular structure. It has a diverse range of applications in scientific research, including drug synthesis and material science advancements .

Properties

IUPAC Name

7-bromo-4-chlorocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFADOQZRGDCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800426-14-5
Record name 7-bromo-4-chlorocinnoline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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